2-Chloro-5-fluoro-N,N-dimethylpyridin-3-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H8ClFN2 |
|---|---|
Molecular Weight |
174.60 g/mol |
IUPAC Name |
2-chloro-5-fluoro-N,N-dimethylpyridin-3-amine |
InChI |
InChI=1S/C7H8ClFN2/c1-11(2)6-3-5(9)4-10-7(6)8/h3-4H,1-2H3 |
InChI Key |
FGIGQMWRYCHBAU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(N=CC(=C1)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Chloro-5-fluoro-3-nitropyridine
The synthesis begins with the nitration and chlorination of a fluoropyridine precursor. For example, 5-fluoro-3-nitro-pyridin-2-ol is treated with phosphorus oxychloride (POCl₃) in acetonitrile at 80–90°C for 6–24 hours, yielding 2-chloro-5-fluoro-3-nitropyridine (70–90% yield). Catalysts such as benzyltrimethylammonium chloride enhance reactivity by facilitating chloride displacement.
Key Conditions :
Reduction to 2-Chloro-5-fluoropyridin-3-amine
The nitro group is reduced to an amine using iron powder in acidic or aqueous media. For instance, treating 2-chloro-5-fluoro-3-nitropyridine with iron and ammonium chloride in tetrahydrofuran (THF)/ethanol/water under reflux for 5 hours affords 2-chloro-5-fluoropyridin-3-amine in 90% yield. Catalytic hydrogenation (H₂/Pt/C) is an alternative but less commonly reported method.
Key Conditions :
Eschweiler-Clarke Methylation
The primary amine undergoes dimethylation via the Eschweiler-Clarke reaction , using excess formaldehyde and formic acid. For example, heating 2-chloro-5-fluoropyridin-3-amine with formaldehyde (2.2 equiv) and formic acid (3 equiv) at 100°C for 12 hours yields 2-chloro-5-fluoro-N,N-dimethylpyridin-3-amine (75–85% yield).
Key Conditions :
- Reagents : Formaldehyde (37% aqueous), formic acid
- Temperature : 100°C
- Reaction Time : 12–24 hours
- Yield : 75–85%
Direct Nucleophilic Substitution
Starting from 2,3,5-Trichloropyridine
2,3,5-Trichloropyridine is fluorinated at position 5 using cesium fluoride (CsF) and potassium fluoride (KF) in sulfolane/DMSO at 145–190°C. Subsequent amination at position 3 with dimethylamine under basic conditions introduces the dimethylamino group.
Key Conditions :
Halex Reaction on 2-Chloro-5-fluoro-3-iodopyridine
A halogen-exchange (Halex) reaction replaces iodine at position 3 with dimethylamine. Treating 2-chloro-5-fluoro-3-iodopyridine with dimethylamine in the presence of CuI and a palladium catalyst (e.g., Pd(OAc)₂) in dioxane at 100°C achieves substitution.
Key Conditions :
Alternative Methylation Strategies
Reductive Amination with Formaldehyde
The primary amine reacts with formaldehyde under reductive conditions (NaBH₃CN or NaBH₄) in methanol. For example, 2-chloro-5-fluoropyridin-3-amine and formaldehyde (2.5 equiv) with NaBH₃CN at 25°C for 6 hours yield the dimethylated product (70–80% yield).
Key Conditions :
Methyl Halide Alkylation
Treatment with methyl iodide (2.2 equiv) and a base (K₂CO₃ or NaH) in DMF at 60°C for 8 hours achieves N,N-dimethylation. This method is less selective due to potential over-alkylation or side reactions.
Key Conditions :
- Alkylating Agent : CH₃I (2.2 equiv)
- Base : K₂CO₃
- Solvent : DMF
- Yield : 60–70%
Comparative Analysis of Methods
| Method | Key Advantages | Limitations | Yield Range |
|---|---|---|---|
| Nitro Reduction + Eschweiler-Clarke | High selectivity, scalable | Multi-step process | 75–85% |
| Direct Nucleophilic Substitution | Fewer steps, avoids nitro intermediates | Requires high-temperature fluorination | 50–70% |
| Reductive Amination | Mild conditions, fast | Requires handling of cyanoborohydrides | 70–80% |
Optimization and Challenges
- Regioselectivity : Fluorination at position 5 must precede chlorination at position 2 to prevent steric hindrance.
- Purification : Chromatography or recrystallization from ethyl acetate/hexane removes byproducts (e.g., mono-methylated amines).
- Catalyst Choice : Palladium catalysts improve substitution efficiency in Halex reactions but increase cost.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-fluoro-N,N-dimethylpyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride, potassium tert-butoxide, and organolithium compounds are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
Drug Synthesis
2-Chloro-5-fluoro-N,N-dimethylpyridin-3-amine serves as a crucial building block for synthesizing various pharmaceutical agents. Its fluorinated structure enhances the biological activity of compounds, making it valuable in developing new antimicrobial and anticancer drugs. For instance, it has been explored in the synthesis of phenylethynyl-substituted heterocycles that inhibit cancer cell proliferation by targeting cyclin D1 and inducing cyclin-dependent kinase inhibitor-1 (p21 Wif1/Cip1) .
Anticancer Research
Recent studies have indicated that derivatives of this compound can effectively inhibit the growth of colon cancer cells. Compounds similar to this compound have demonstrated selective cytotoxicity against cancer cell lines while sparing normal cells, thus showcasing their potential as targeted cancer therapies .
Development of Pesticides
The compound is also utilized in agrochemical formulations, particularly as an intermediate in the production of herbicides and insecticides. Its halogenated structure is beneficial for enhancing the efficacy and stability of agrochemical products .
Crop Protection
As a precursor for various agrochemicals, this compound contributes to developing crop protection agents that are essential for modern agriculture. The compound's ability to interact with biological systems makes it suitable for creating effective pest control solutions.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-Chloro-5-fluoro-N,N-dimethylpyridin-3-amine involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms enhances its reactivity and ability to form stable complexes with various biomolecules. The compound can interact with enzymes, receptors, and other proteins, influencing their activity and leading to various biological effects .
Comparison with Similar Compounds
2-Chloro-5-fluoropyridin-3-amine
- Structure: Lacks the dimethylamino group at C-3, featuring a primary amine instead.
- Molecular Formula : C₅H₄ClF₂N₂ (MW: 146.55 g/mol) .
- Key Differences :
- The absence of dimethyl substitution reduces steric bulk and alters electronic properties.
- Primary amines are more reactive in nucleophilic reactions compared to tertiary amines.
- Lower molecular weight may improve solubility in polar solvents.
6-Bromo-N,N-dimethylpyridin-3-amine
- Structure: Bromine replaces chlorine and fluorine at C-6; dimethylamino group retained at C-3.
- Molecular Formula : C₇H₉BrN₂ (MW: 201.07 g/mol) .
- Higher molecular weight (201.07 vs. 174.6) suggests differences in pharmacokinetics. Synthetic route involves iodine and silver sulfate, indicating distinct reactivity .
5-Chloro-3,6-difluoro-N,N-dimethylpyrazin-2-amine
N,N-Dimethylpyridin-3-amine
- Structure : Base compound without halogen substituents.
- Molecular Formula : C₇H₁₀N₂ (MW: 122.17 g/mol) .
- Key Differences: Absence of halogens reduces lipophilicity (logP ≈ 1.2 vs. ~2.5 for the target compound). Higher basicity due to unhindered dimethylamino group.
Physicochemical and Functional Comparisons
Physical Properties
| Compound | Molecular Weight (g/mol) | Halogen Substituents | Key Functional Groups |
|---|---|---|---|
| 2-Chloro-5-fluoro-N,N-dimethylpyridin-3-amine | 174.6 | Cl, F | Dimethylamino |
| 2-Chloro-5-fluoropyridin-3-amine | 146.55 | Cl, F | Primary amine |
| 6-Bromo-N,N-dimethylpyridin-3-amine | 201.07 | Br | Dimethylamino |
| N,N-Dimethylpyridin-3-amine | 122.17 | None | Dimethylamino |
Biological Activity
2-Chloro-5-fluoro-N,N-dimethylpyridin-3-amine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by the presence of chlorine and fluorine substituents, which may enhance its pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
Molecular Structure:
- Molecular Formula: C7H9ClFN2
- Molecular Weight: 156.61 g/mol
- IUPAC Name: this compound
- Canonical SMILES: CC1=CC(=C(N=C1)Cl)N(C)C
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anticancer domains.
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, although specific data on the spectrum of activity is limited.
Anticancer Properties
A significant area of research focuses on its anticancer potential. Studies have demonstrated that similar pyridine derivatives can inhibit cell proliferation in various cancer cell lines. For instance, fluorinated phenylethynyl-substituted heterocycles have shown effectiveness against colorectal cancer cells by inhibiting cyclin D1 and inducing cyclin-dependent kinase inhibitor-1 (CDKI) .
The mechanism of action for this compound is thought to involve the inhibition of specific enzymes or receptors involved in cell proliferation and survival pathways. This compound may act as an inhibitor of methionine S-adenosyltransferase (MAT), which plays a critical role in cellular methylation processes .
Research Findings and Case Studies
Detailed Case Study: Inhibition of Cyclin D1
A study published in November 2017 explored the effects of fluorinated heterocycles, including those with similar structures to this compound, on cyclin D1 expression in LS174T colon cancer cells. The results indicated a significant reduction in cyclin D1 levels, correlating with decreased cell proliferation .
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound suggests that the presence of electron-withdrawing groups (like chlorine and fluorine) enhances its biological activity. The positioning of these substituents on the pyridine ring is crucial for optimal interaction with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
